molecular formula C14H21NO2 B122353 2-(Benzylaminoethoxy)tetrahydropyran CAS No. 390401-24-8

2-(Benzylaminoethoxy)tetrahydropyran

Cat. No.: B122353
CAS No.: 390401-24-8
M. Wt: 235.32 g/mol
InChI Key: YUUJCVDCOIEXHN-UHFFFAOYSA-N
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Description

2-(Benzylaminoethoxy)tetrahydropyran is a chemical building block of interest in synthetic organic and medicinal chemistry. Its molecular structure incorporates both a benzylamine and a tetrahydropyranyl (THP) ether group. The THP group is widely recognized in synthetic methodology as a robust protecting group for alcohols, stable under a variety of reaction conditions and readily removed under mild acidic hydrolysis . The presence of the benzylamine moiety alongside the THP-ether functionality makes this compound a valuable synthon for the construction of more complex molecules, particularly in the pharmaceutical sector where such structures are common pharmacophores. Derivatives of tetrahydropyran and benzylamine are frequently explored in drug discovery research, including applications in the development of compounds for central nervous system (CNS) targets . This reagent is provided for research and development purposes in laboratory settings only.

Properties

IUPAC Name

N-benzyl-2-(oxan-2-yloxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUJCVDCOIEXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds in three stages:

  • Protonation of N-Benzylethanolamine : Methanesulfonic acid (MSA) activates the hydroxyl group of N-benzylethanolamine by protonation, facilitating nucleophilic attack by DHP.

  • Ring-Opening of DHP : The protonated intermediate reacts with DHP at 10–15°C, forming a tetrahydropyran-protected ether.

  • Deprotonation and Purification : Sodium hydroxide neutralizes the acid, and the crude product is purified via short-path distillation under vacuum.

Key Parameters:

ParameterValue
Temperature (Stage 1)10–16°C
Temperature (Stage 2)10–15°C
Reaction Time1.5 hours
Distillation Pressure3 × 10⁻³ mbar
Distillation Temperature118–125°C
Yield99% (96% LC purity)

This method’s efficiency stems from the controlled protonation and low-temperature conditions, which minimize side reactions such as over-alkylation.

Alternative Approaches and Modifications

Solvent Systems and Catalysts

While dichloromethane (DCM) is the primary solvent in the standard protocol, EP3228617A1 highlights the use of tetrahydrofuran (THF) and methanol for analogous tetrahydropyran derivatives. THF’s higher boiling point (66°C vs. DCM’s 40°C) allows milder distillation conditions, though it may necessitate longer reaction times.

Industrial-Scale Adaptations

Patent JP2006188492A describes a continuous-flow reactor system for tetrahydropyran derivatives, which enhances mixing and heat transfer during the exothermic ring-opening step. This approach reduces batch variability and improves throughput, critical for large-scale production.

Intermediate Characterization and Quality Control

The crude product from the standard synthesis is a yellow oil containing residual DCM and unreacted DHP. Short-path distillation at 3 × 10⁻³ mbar removes volatiles, yielding a colorless oil with >96% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify structural integrity:

  • ¹H NMR (CDCl₃) : δ 7.3 (m, 5H, Ar–H), 4.6 (t, 1H, O–CH–O), 3.8–3.4 (m, 6H, OCH₂ and NCH₂).

  • HPLC Retention Time : 8.2 minutes (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, bis-tetrahydropyran adducts, forms if excess DHP is present. Patent WO2012/85645 mitigates this by maintaining a 1:1.7 molar ratio of N-benzylethanolamine to DHP.

Acid Selection

Methanesulfonic acid is preferred over HCl or H₂SO₄ due to its non-oxidizing nature and ease of neutralization. However, EP0070133B1 reports successful use of p-toluenesulfonic acid in similar syntheses, albeit with a 5% lower yield .

Chemical Reactions Analysis

2-(Benzylaminoethoxy)tetrahydropyran undergoes various chemical reactions, including:

Scientific Research Applications

2-(Benzylaminoethoxy)tetrahydropyran is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylaminoethoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and the benzylaminoethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

  • 2-(Benzylaminoethoxy)tetrahydropyran (hypothetical): The benzylaminoethoxy group introduces both aromatic (benzyl) and amine functionalities, which may enhance solubility in polar solvents and enable participation in hydrogen bonding or acid-base reactions.
  • 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f): Contains an ethoxypropyl-benzoyl side chain. The ethoxy group increases hydrophobicity compared to amino groups, while the benzoyl moiety introduces electrophilic character .
  • 5-(Benzyloxy)-2-(2-methylallyl)tetrahydro-2H-pyran (24) : The benzyloxy group provides steric bulk and aromaticity, while the methylallyl substituent enables olefin-based reactions (e.g., cycloadditions) .

Reactivity and Stability

  • Amine vs. Ether/Olefin Groups: The benzylamino group in 2-(Benzylaminoethoxy)tetrahydropyran is more nucleophilic than the ether or olefin groups in compounds like 24 or 14f, enabling participation in Schiff base formation or alkylation reactions.
  • Halogen vs. Amino Substituents: The chlorine in 2-(4-Chlorobutoxy)tetrahydropyran increases its susceptibility to hydrolysis compared to the stable benzylaminoethoxy group .

Physical and Spectroscopic Properties

Compound Substituent Melting Point (°C) Physical State Key Spectral Data (NMR, MS) Reference
14f () Ethoxypropyl-benzoyl 94 Crystalline solid 1H NMR (CDCl3): δ 7.45–7.30 (m, 5H)
14g () Benzylmercaptopropyl 84–86 Crystalline solid MS: m/z 396 [M]+
2-(4-Chlorobutoxy)tetrahydropyran Chlorobutoxy N/A Liquid Refractive Index: 1.4605
24 () 2-Methylallyl N/A Colorless oil 1H NMR matched literature

Hypothesized Data for 2-(Benzylaminoethoxy)tetrahydropyran:

  • Melting Point: Likely lower than 14f/14g (due to reduced crystallinity from the flexible aminoethoxy chain).
  • Spectroscopy : Expected 1H NMR signals near δ 3.5–4.0 (tetrahydropyran oxygen), δ 4.3–4.5 (CH2O), and δ 7.2–7.4 (benzyl protons).

Biological Activity

2-(Benzylaminoethoxy)tetrahydropyran (CAS No. 390401-24-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(Benzylaminoethoxy)tetrahydropyran is characterized by a tetrahydropyran ring substituted with a benzylaminoethoxy group. Its structure can be represented as follows:

  • IUPAC Name : 2-(Benzylaminoethoxy)tetrahydropyran
  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol

Antimicrobial Activity

Research has shown that 2-(Benzylaminoethoxy)tetrahydropyran exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16
Escherichia coli>128

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that 2-(Benzylaminoethoxy)tetrahydropyran possesses a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activity of 2-(Benzylaminoethoxy)tetrahydropyran can be attributed to its ability to interact with cellular targets. The compound likely exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymatic pathways involved in cell wall synthesis. Additionally, its antioxidant properties may stem from the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of tetrahydropyran compounds, including 2-(Benzylaminoethoxy)tetrahydropyran. The study concluded that modifications to the benzyl group significantly influenced antimicrobial potency, with the ethoxy substitution enhancing activity against resistant bacterial strains.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress, researchers evaluated the protective effects of 2-(Benzylaminoethoxy)tetrahydropyran in a cellular model exposed to oxidative damage. The results showed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Benzylaminoethoxy)tetrahydropyran derivatives?

Answer:
Synthesis typically involves multi-step organic reactions, leveraging regioselective functionalization of the tetrahydropyran (THP) ring. Key steps include:

  • Protection/deprotection : Use tetrahydropyranyl (THP) ethers to protect hydroxyl or amine groups during synthesis .
  • Nucleophilic substitution : React benzylamine derivatives with halogenated THP intermediates under controlled pH to avoid side reactions .
  • Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing benzylaminoethoxy groups .
    Validation : Confirm intermediates via 1H^1H-NMR (e.g., THP ring protons at δ 3.5–4.5 ppm) and LC-MS .

Basic: How do structural modifications of the THP ring influence physicochemical properties?

Answer:
Modifications alter polarity, solubility, and stability:

  • Substituent position : 2-Substituted THP derivatives (e.g., benzylaminoethoxy) exhibit enhanced hydrogen-bonding capacity compared to 4-substituted analogs, affecting solubility .
  • Steric effects : Bulky substituents (e.g., benzyl groups) reduce ring flexibility, increasing thermal stability (TGA data in ).
  • Electronic effects : Electron-withdrawing groups (e.g., halogens) lower pKa of adjacent amines, altering reactivity .
    Analytical tools : Use DSC for phase transitions and computational tools (e.g., Gaussian) for dipole moment calculations .

Advanced: How can stereochemical discrepancies in THP derivatives be resolved during synthesis?

Answer:
Stereoselective synthesis requires:

  • Chiral auxiliaries : Employ Evans’ oxazolidinones to control THP ring configuration .
  • Asymmetric catalysis : Use Jacobsen’s thiourea catalysts for enantioselective epoxidation of precursor olefins .
  • Chromatographic separation : Resolve diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .
    Case study : In THP-based antifungals, (6S)-configuration increased activity by 10× compared to (6R) .

Advanced: How should researchers address contradictory data on biological activity of THP derivatives?

Answer:
Contradictions often arise from assay conditions or substituent effects:

  • Redox behavior : THP derivatives with electron-rich substituents (e.g., benzylaminoethoxy) show antioxidant activity, while electron-deficient analogs act as prooxidants (e.g., IC50_{50} >500 μM in HCT-116 cells ).
  • Cellular context : Test cytotoxicity across multiple cell lines (e.g., MDA-MB-231 vs. MRC-5) to identify tissue-specific effects .
    Mitigation : Standardize assay protocols (e.g., ROS detection via DCFH-DA) and validate with orthogonal methods (e.g., qRT-PCR for oxidative stress markers) .

Advanced: What computational approaches predict binding affinities of THP derivatives to biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., conserved hydrogen bonds with GLN222 in sialidases ).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of THP-ligand complexes .
  • QSAR models : Train on datasets with IC50_{50} values to correlate substituent electronegativity with activity .
    Example : ZINC00487720 (a THP derivative) showed higher docking scores (-12.3 kcal/mol) than sialic acid analogs .

Advanced: How do solvent systems and reaction kinetics impact THP ring functionalization?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states .
  • Temperature effects : Higher temps (>80°C) favor ring-opening side reactions; optimize at 50–60°C for THP stability .
  • Kinetic monitoring : Use in-situ IR to track carbonyl intermediates (e.g., C=O stretch at 1700–1750 cm1^{-1}) .

Advanced: What strategies improve the metabolic stability of THP-based pharmacophores?

Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., α to ether oxygen) to slow CYP450-mediated oxidation .
  • Steric shielding : Introduce methyl groups adjacent to metabolically vulnerable sites (e.g., 3,5-dimethyl-THP ).
  • Prodrug design : Mask amines as tert-butyl carbamates for enhanced plasma stability .

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